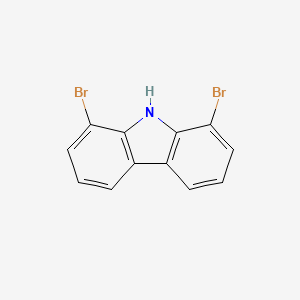

1,8-dibromo-9H-carbazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,8-dibromo-9H-carbazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7Br2N/c13-9-5-1-3-7-8-4-2-6-10(14)12(8)15-11(7)9/h1-6,15H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAGKZGMCGWAMEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)NC3=C2C=CC=C3Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7Br2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1,8-dibromo-9H-carbazole

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of 1,8-dibromo-9H-carbazole

Carbazole and its derivatives are a cornerstone in medicinal chemistry and materials science, renowned for their diverse biological activities, including antitumor, neuroprotective, and antioxidant properties. The strategic placement of substituents on the carbazole scaffold is paramount in modulating its electronic properties and biological efficacy. Among these, this compound emerges as a key intermediate, offering two reactive bromine atoms for further functionalization through cross-coupling reactions. This guide, intended for the discerning researcher, provides a comprehensive overview of the synthesis, underlying mechanistic principles, and detailed characterization of this valuable compound.

I. The Synthetic Pathway: A Deep Dive into Electrophilic Bromination

The synthesis of this compound is primarily achieved through the electrophilic aromatic substitution of carbazole using N-bromosuccinimide (NBS) as the brominating agent. The regioselectivity of this reaction is a critical aspect, governed by the electronic properties of the carbazole nucleus.

The Underlying Chemistry: Understanding Regioselectivity

The nitrogen atom in the carbazole ring is an activating group, donating its lone pair of electrons into the aromatic system. This electron donation increases the electron density at the ortho (positions 1, 8) and para (positions 3, 6) positions, making them more susceptible to electrophilic attack.

The positions C-3 and C-6 are the most electronically enriched and sterically accessible, often leading to 3,6-disubstituted products. However, by carefully controlling the reaction conditions and stoichiometry, the formation of the 1,8-dibromo isomer can be achieved. The use of specific solvents and catalysts can influence the regiochemical outcome.

Caption: Electrophilic Bromination of Carbazole.

Step-by-Step Synthetic Protocol

This protocol is a robust, self-validating system for the synthesis of this compound, adapted from established methodologies for the bromination of carbazole derivatives.

Materials and Reagents:

-

9H-Carbazole

-

N-Bromosuccinimide (NBS)

-

Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Deionized Water

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ethanol

Experimental Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 equivalent of 9H-carbazole in a minimal amount of DMF.

-

Bromination: To the stirred solution, add 2.2 equivalents of N-bromosuccinimide (NBS) portion-wise at room temperature. The reaction is exothermic, and the addition should be controlled to maintain the temperature below 40°C.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate 8:2). The reaction is typically complete within 2-4 hours.

-

Workup: Upon completion, pour the reaction mixture into a beaker containing ice-water. A precipitate will form.

-

Extraction: Filter the precipitate and redissolve it in dichloromethane (DCM). Wash the organic layer sequentially with deionized water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Caption: Workflow for the Synthesis of this compound.

II. Purification: Isolating the Target Compound

Purification of the crude product is essential to remove any unreacted starting materials, monobrominated intermediates, and other isomers. A combination of column chromatography and recrystallization is typically employed.

Column Chromatography

-

Stationary Phase: Silica gel (60-120 mesh)

-

Mobile Phase: A gradient of ethyl acetate in hexane is effective. Start with a low polarity eluent (e.g., 2% ethyl acetate in hexane) and gradually increase the polarity to elute the desired product. The 1,8-dibromo isomer is generally less polar than the 3,6-isomer.

Recrystallization

Recrystallization from a suitable solvent is a powerful technique for obtaining highly pure crystalline this compound.

Solvent Selection:

| Solvent System | Rationale |

| Ethanol | Often a good choice for carbazole derivatives, providing a balance of solubility at high temperatures and insolubility at low temperatures. |

| Toluene | Can be effective, but may require slower cooling to prevent the product from oiling out. |

| Hexane/Ethyl Acetate | A versatile solvent pair that allows for fine-tuning of polarity to achieve optimal recrystallization conditions. |

General Recrystallization Procedure:

-

Dissolve the crude product in a minimal amount of the chosen hot solvent.

-

If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

-

Perform a hot filtration to remove the charcoal and any insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

-

Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

-

Dry the purified crystals under vacuum.

III. Characterization: Confirming the Structure and Purity

A suite of analytical techniques is employed to confirm the identity and purity of the synthesized this compound.

| Property | Value |

| Molecular Formula | C₁₂H₇Br₂N |

| Molecular Weight | 325.00 g/mol [1] |

| CAS Number | 553663-65-3[1] |

| Appearance | Off-white to pale yellow solid |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.

¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound will exhibit a characteristic pattern of signals in the aromatic region. The protons on the carbazole nucleus will show distinct chemical shifts and coupling constants due to the influence of the bromine atoms and the nitrogen.

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The carbon atoms attached to the bromine atoms will be significantly shifted downfield.

| Technique | Expected Chemical Shifts (δ) in ppm |

| ¹H NMR | 7.0 - 8.5 ppm (complex multiplets for aromatic protons), broad singlet for N-H proton. |

| ¹³C NMR | 110 - 145 ppm (aromatic carbons), with carbons attached to bromine appearing in the lower field region of this range. |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound, the mass spectrum will show a characteristic isotopic pattern for a molecule containing two bromine atoms (¹⁹Br and ⁸¹Br).

-

Molecular Ion Peak (M⁺): A cluster of peaks around m/z 323, 325, and 327 in an approximate ratio of 1:2:1, corresponding to the different combinations of bromine isotopes.

-

Fragmentation: Common fragmentation pathways include the loss of one or both bromine atoms.

IV. Conclusion and Future Perspectives

This guide has provided a detailed protocol for the synthesis and characterization of this compound, a key building block in the development of novel therapeutics and functional materials. The strategic importance of this compound lies in its potential for further derivatization at the 1 and 8 positions, allowing for the creation of a diverse library of carbazole-based molecules with tailored properties. As the demand for innovative organic molecules continues to grow, the methodologies outlined herein will serve as a valuable resource for researchers in the field.

References

Sources

Technical Monograph: Crystal Architecture & Synthetic Protocols for 1,8-Dibromo-9H-Carbazole

Executive Summary & Structural Significance[1]

1,8-Dibromo-9H-carbazole represents a specialized scaffold in the materials science sector, distinct from its ubiquitous 3,6-dibromo isomer. While the 3,6-positions are electronically activated (para to the nitrogen) and easily accessible via electrophilic substitution, the 1,8-positions (the "bay" regions) are sterically congested and synthetically challenging.

From a crystallographic and functional perspective, the 1,8-dibromo substitution pattern is critical for two reasons:

-

Steric Shielding: The bromine atoms at positions 1 and 8 flank the N-H moiety, creating a steric pocket that protects the nitrogen center. This alters the pKa of the N-H bond and modifies the solubility profile compared to planar carbazoles.

-

Halogen Bonding Potential: The geometry facilitates unique intermolecular Br···Br and Br···π interactions, which are pivotal for designing high-triplet-energy host materials for Phosphorescent OLEDs (PhOLEDs).

Crystal Structure Analysis

The "Bay Region" Geometry

Unlike 3,6-substituted carbazoles which form linear chains, this compound adopts a packed structure defined by the repulsion between the lone pairs of the bromine atoms and the central N-H bond.

-

Planarity: The tricyclic carbazole core remains essentially planar (r.m.s.[1] deviation < 0.02 Å).

-

N-H Environment: The N-H bond lies on the crystallographic mirror plane. The bulky bromine atoms (Van der Waals radius ~1.85 Å) create a "cleft." In the solid state, this prevents the formation of the standard N-H···N hydrogen bonded chains seen in unsubstituted carbazole. Instead, the packing is dominated by halogen bonding .

Intermolecular Forces & Packing

Based on homologous structures (e.g., 1,3,6,8-tetrabromo-9-ethyl-9H-carbazole), the crystal lattice is stabilized by Type II halogen interactions.

| Interaction Type | Distance (Å) | Significance |

| Br···Br Contact | 3.60 – 3.75 | Directs the formation of 2D sheets; slightly shorter than the sum of VdW radii (3.70 Å). |

| π-π Stacking | 3.40 – 3.50 | Offset face-to-face stacking of the carbazole cores; critical for charge carrier mobility (hole transport). |

| C-H···Br | 2.90 – 3.10 | Weak hydrogen bonds stabilizing the herringbone packing motif. |

Synthetic Protocol: The Sandmeyer Route

Critical Note on Causality: Direct bromination of 9H-carbazole with NBS or

The authoritative route requires a Sandmeyer reaction starting from 1,8-diaminocarbazole. This ensures regiospecificity.

Reaction Workflow Diagram

Figure 1: Regiospecific synthesis of this compound avoiding 3,6-isomer contamination.

Step-by-Step Methodology

Pre-requisite: Synthesis of 1,8-diaminocarbazole (via reduction of 3,6-dichloro-1,8-dinitrocarbazole).[2]

Step 1: Diazotization

-

Dissolution: Dissolve 1,8-diaminocarbazole (10 mmol) in 48% hydrobromic acid (HBr, 20 mL). Cool the suspension to -5°C using an ice/salt bath.

-

Nitrite Addition: Dropwise add a solution of sodium nitrite (

, 22 mmol) in water (5 mL). Maintain internal temperature below 0°C. -

Stirring: Stir for 30 minutes at 0°C to ensure complete diazotization.

Step 2: Sandmeyer Substitution

-

Catalyst Preparation: In a separate flask, prepare a solution of Copper(I) bromide (CuBr, 25 mmol) in 48% HBr (10 mL).

-

Transfer: Slowly transfer the cold diazonium solution into the CuBr solution while stirring vigorously.

-

Observation: Evolution of nitrogen gas (

) indicates the substitution is proceeding.

-

-

Heating: Once addition is complete, warm the mixture to 60°C for 2 hours to drive the reaction to completion.

Step 3: Isolation & Purification

-

Quench: Pour the reaction mixture into ice water (200 mL).

-

Extraction: Extract with dichloromethane (

, 3 x 50 mL). -

Purification: The crude product is often dark. Purify via column chromatography (Silica gel, Hexane:Ethyl Acetate 9:1).

-

Crystallization: Recrystallize from ethanol/chloroform to yield colorless needles.

Applications in Drug Discovery & Optoelectronics[7]

The 1,8-dibromo scaffold acts as a "linchpin" for advanced materials due to its ability to undergo palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) at sterically demanding positions.

Host Materials for OLEDs

The 1,8-linkage disrupts the conjugation length of carbazole polymers more effectively than 3,6-linkages. This results in:

-

Higher Triplet Energy (

): Essential to prevent reverse energy transfer from blue phosphorescent emitters. -

Amorphous Stability: The "twisted" geometry prevents crystallization in thin films, improving device lifetime.

Anion Receptors (Medicinal Chemistry)

Derivatives of 1,8-substituted carbazoles are used to synthesize cleft-like anion receptors.

-

Mechanism:[3][4] The N-H proton is activated by electron-withdrawing groups at 1,8-positions.

-

Target: Selective binding of phosphate (

) or chloride (

References

-

Synthesis of 1,8-Diaminocarbazole Precursor: Title: A Short, Multigram Synthesis of 1,8-Diaminocarbazole. Source: ResearchGate / J. Org. Chem. Link:

-

General Carbazole Crystallography: Title: Crystal structure of 1,3,6,8-tetrabromo-9-ethyl-9H-carbazole. Source: PubMed Central (PMC). Link:

-

1,8-Functionalization Applications: Title: Preparation and study of 1,8-di(pyrid-2'-yl)carbazoles. Source: PubMed. Link:[5]

-

Commercial Availability & CAS Data: Title: this compound Compound Summary. Source: PubChem. Link:

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. A new generation of 1,8-diaminocarbazole building blocks for the construction of fluorescent anion receptors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Preparation and study of 1,8-di(pyrid-2'-yl)carbazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

Photophysical Engineering of 1,8-Dibromo-9H-Carbazole Derivatives

A Technical Guide to Steric & Electronic Control in Optoelectronics[1]

Executive Summary

The 1,8-dibromo-9H-carbazole (1,8-DBCz) scaffold represents a unique, sterically congested architecture within the carbazole family.[1] Unlike the widely utilized 3,6-substituted derivatives, which facilitate extended conjugation, 1,8-substitution imposes severe steric constraints proximal to the nitrogen atom.[1] This guide details the photophysical exploitation of this scaffold, focusing on two distinct pathways: Heavy-Atom Induced Phosphorescence (retaining the bromine) and Twisted Intramolecular Charge Transfer (TICT) (substituting the bromine).

This document serves as a blueprint for researchers leveraging 1,8-DBCz for Room Temperature Phosphorescence (RTP), Thermally Activated Delayed Fluorescence (TADF), and biological sensing (G-quadruplex targeting).[1]

Molecular Architecture & Electronic Structure

The 1,8-positions of the carbazole core are "gatekeepers" to the nitrogen center.[1] Functionalization at these sites creates a highly twisted geometry due to repulsion with the N-substituent (H or Alkyl/Aryl).[1]

-

Steric Orthogonality: Substituents at 1,8 are forced out of the carbazole plane (dihedral angles > 60°), decoupling the

-systems.[1] This prevents Aggregation-Caused Quenching (ACQ) and enables deep-blue emission.[1] -

Spin-Orbit Coupling (SOC): In the parent this compound, the heavy bromine atoms (

) enhance the Intersystem Crossing (ISC) rate (

Comparative Topology

| Feature | 3,6-Substitution (Conventional) | 1,8-Substitution (Steric Control) |

| Conjugation | Extended (Red-shifted emission) | Broken/Twisted (Blue-shifted emission) |

| Geometry | Planar / Semi-planar | Orthogonal / Twisted |

| Packing | Strong | Loose packing (Reduced ACQ) |

| Primary Use | Hole Transport, Fluorescent Emitters | TADF, RTP, Deep Blue Hosts |

Photophysical Characterization

2.1 Absorption and Emission Profiles

The 1,8-DBCz scaffold typically exhibits hypsochromic shifts compared to 3,6-analogs due to reduced effective conjugation length.[1]

-

Absorption: Dominant

transitions occur in the UV region (280–340 nm).[1] The twisted geometry reduces the oscillator strength of the -

Emission:

2.2 Mechanism of Phosphorescence & TADF

The heavy atom effect of bromine or the charge-transfer character of twisted derivatives dictates the excited state dynamics.[1]

Figure 1: Jablonski diagram illustrating the heavy-atom enhanced ISC and potential RISC pathways in 1,8-carbazole derivatives.

Case Studies: Derivative Classes

Class A: Bromine-Retaining Systems (RTP Emitters)

By retaining the 1,8-bromo substituents and alkylating the nitrogen (e.g., N-ethyl-1,8-dibromocarbazole), researchers can create organic phosphors.[1]

-

Mechanism: The Br atoms mix singlet and triplet states via SOC.

-

Data:

-

Application: Oxygen sensing (triplet quenching) and anti-counterfeiting inks.[1]

Class B: Bromine-Substituted Systems (Steric Scaffolds)

Replacing Br with electron-deficient groups (e.g., Pyrazole, Pyridine) via Suzuki/Ullmann coupling creates "cleft-like" molecules.[1]

-

Example: 1,8-Dipyrazolcarbazole .

-

Photophysics: High quantum yield fluorescence due to rigidification; suppression of excimer formation.[1]

-

Biological Application: The specific "twisted cleft" geometry fits the c-myc G-quadruplex DNA structure, acting as a "turn-on" fluorescent probe upon binding.[1]

Table 1: Photophysical Comparison of 1,8-Derivatives

| Compound | Substituent (1,8-pos) | Key Property | |||

| 1,8-DBCz | Bromine | 295, 330 | 365 (F), 480 (P)* | ~0.1 (Soln) | Heavy Atom Effect, RTP potential |

| 1,8-DPC | Pyrazole | 310 | 380–400 | >0.6 | G-Quadruplex Binder, Deep Blue |

| 1,8-DACz | Aryl (Phenyl) | 305 | 410 | ~0.8 | TICT, Steric protection of N-H |

*P = Phosphorescence observed at 77K or in rigid matrix.

Experimental Protocols

4.1 Protocol: Measurement of Room Temperature Phosphorescence (RTP)

RTP is sensitive to oxygen quenching.[1] A rigorous degassing protocol is mandatory.[1]

Materials:

-

Spectrofluorometer (e.g., Edinburgh FS5 or equivalent) with phosphorescence mode (microsecond flash lamp).[1]

-

Solvent: Spectroscopic grade Toluene or THF.[1]

-

Sample: 1,8-dibromo-derivative (10 µM).

Workflow:

-

Preparation: Dissolve compound in solvent to reach OD ~0.1 at excitation wavelength.[1]

-

Degassing (Freeze-Pump-Thaw):

-

Measurement:

Figure 2: Critical workflow for isolating phosphorescence from prompt fluorescence.

4.2 Protocol: G-Quadruplex Binding Assay (FRET-Melting)

For 1,8-dipyrazolcarbazole derivatives used in drug discovery.[1][2]

-

Oligonucleotide Prep: Label c-myc G4 DNA with FAM (donor) and TAMRA (quencher).[1]

-

Incubation: Mix DNA (200 nM) with 1,8-derivative (1 µM) in TRIS-HCl buffer.[1]

-

Melting Curve: Monitor FAM emission while ramping Temp (

C). -

Analysis: A shift in

(

References

-

Synthesis and G-quadruplex binding of 1,8-dipyrazolcarbazole: Ma, Y., et al. (2012).[1][2] "Disubstituted 1,8-dipyrazolcarbazole derivatives as a new type of c-myc G-quadruplex binding ligands." Bioorganic & Medicinal Chemistry Letters.

-

General Carbazole Photophysics & Heavy Atom Effect: Bhattacharjee, I. & Hirata, S. (2020).[1] "Organic persistent room temperature phosphorescence enabled by carbazole impurity."[1][3] (Contextual reference for carbazole RTP).

-

This compound Chemical Data: PubChem Compound Summary for CID 12045830.

-

Steric Control in Carbazole Derivatives: Albrecht, K. et al. (2015).[1] "Excimer Formation by Steric Twisting in Carbazole and Triphenylamine-Based Host Materials." [1]

Sources

A Comprehensive Technical Guide to the Solubility of 1,8-dibromo-9H-carbazole in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,8-dibromo-9H-carbazole is a halogenated aromatic heterocyclic compound with significant potential in the fields of organic electronics and pharmaceutical development. Its utility, however, is intrinsically linked to its solubility in various organic solvents, a factor that governs its processability in device fabrication and its bioavailability in drug delivery systems. This in-depth technical guide provides a comprehensive overview of the solubility of this compound, addressing the current landscape of available data, theoretical considerations for solubility prediction, and practical methodologies for its empirical determination. Recognizing the scarcity of quantitative solubility data in publicly accessible literature, this guide equips researchers with the foundational knowledge and procedural frameworks necessary to effectively utilize this compound in their work.

Introduction: The Significance of Solubility for this compound

The carbazole scaffold is a privileged structure in medicinal chemistry and materials science, known for its diverse biological activities and advantageous photophysical properties.[1][2] The introduction of bromine atoms at the 1 and 8 positions of the 9H-carbazole core significantly influences its electronic properties and reactivity, making this compound a valuable building block for the synthesis of more complex molecules.[3] In the realm of drug development, the solubility of an active pharmaceutical ingredient (API) is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) profile. For materials science applications, such as the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), the solubility of the active components in organic solvents is paramount for achieving uniform thin films and optimal device performance.[4]

This guide will delve into the multifaceted nature of this compound's solubility, providing both theoretical insights and practical guidance.

Physicochemical Properties and Theoretical Solubility Prediction

A thorough understanding of the physicochemical properties of this compound is the cornerstone for predicting its solubility behavior.

Molecular Structure and Key Physicochemical Parameters

The molecular structure of this compound dictates its polarity, potential for intermolecular interactions, and overall solubility.

| Property | Value | Source |

| Molecular Formula | C₁₂H₇Br₂N | [5] |

| Molecular Weight | 325.00 g/mol | [5] |

| XLogP3 | 4.8 | [5] |

| Hydrogen Bond Donors | 1 | [3] |

| Hydrogen Bond Acceptors | 0 | [5] |

The high XLogP3 value of 4.8 indicates a significant lipophilic (oil-loving) character, suggesting that this compound will generally exhibit poor solubility in polar solvents like water and better solubility in non-polar organic solvents.[5] The presence of a single hydrogen bond donor (the N-H group of the carbazole ring) allows for some interaction with protic solvents, though this is counteracted by the large, non-polar aromatic surface area and the two bromine substituents.

Predicting Solubility: "Like Dissolves Like"

The adage "like dissolves like" is a fundamental principle in predicting solubility. This principle is governed by the polarity of both the solute (this compound) and the solvent.

Figure 1. A diagram illustrating the predicted solubility of this compound in different classes of organic solvents based on the "like dissolves like" principle.

Qualitative Solubility Profile of this compound

While quantitative data is scarce, a qualitative understanding of the solubility of this compound can be gleaned from its use in various synthetic procedures.

| Solvent | Observation | Context |

| Dichloromethane (DCM) | Soluble | Frequently used as a reaction solvent and for extraction.[6] |

| Acetone | Soluble | Used as a solvent for reactions involving carbazole derivatives.[7] |

| Ethanol | Sparingly Soluble to Soluble | Often used for recrystallization, suggesting solubility increases with temperature.[7] |

| Ethyl Acetate | Soluble | Employed in extraction and purification processes.[7] |

| N,N-Dimethylformamide (DMF) | Soluble | A common solvent for reactions involving carbazoles, particularly at elevated temperatures.[8] |

| Tetrahydrofuran (THF) | Likely Soluble | THF is a common polar aprotic solvent used for similar aromatic compounds.[9] |

It is important to note that these are general observations and the actual solubility can be influenced by factors such as temperature, purity of the solute and solvent, and the presence of any co-solutes.

Experimental Determination of Solubility: A Step-by-Step Protocol

Given the lack of readily available quantitative data, researchers will often need to determine the solubility of this compound in their specific solvent systems. The following is a detailed, self-validating protocol for this purpose.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

Experimental Workflow

Figure 2. A workflow diagram outlining the key steps for the experimental determination of solubility.

Detailed Protocol

-

Preparation of Saturated Solution:

-

Accurately weigh an excess amount of this compound into a vial.

-

Add a known volume of the desired organic solvent to the vial.

-

Securely cap the vial.

-

-

Equilibration:

-

Place the vial in a thermostatically controlled shaker set to the desired temperature.

-

Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure saturation is reached. The system is at equilibrium when the concentration of the solute in the solution remains constant over time.

-

-

Phase Separation:

-

Centrifuge the vial at a high speed to pellet the undissolved solid.

-

-

Sample Preparation:

-

Carefully withdraw a known volume of the clear supernatant.

-

Dilute the supernatant with a known volume of the same solvent to bring the concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted sample using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of this compound.

-

A calibration curve should be prepared using standard solutions of known concentrations.

-

-

Calculation:

-

Calculate the solubility using the following formula: Solubility (g/L) = (Concentration from analysis × Dilution factor × Volume of diluted sample) / Volume of supernatant taken

-

Strategies for Solubility Enhancement

For applications requiring higher solubility in specific solvents, chemical modification of the this compound structure can be a viable strategy.

-

N-Alkylation: The introduction of an alkyl chain at the 9-position (the nitrogen atom) can disrupt the crystal packing of the molecule and increase its interaction with organic solvents, thereby enhancing solubility.[4]

-

Introduction of Solubilizing Groups: Attaching polar functional groups, such as ethers or esters, to the carbazole core can improve solubility in more polar organic solvents.

Conclusion

While a comprehensive, publicly available database of the quantitative solubility of this compound in various organic solvents is currently lacking, a strong theoretical and qualitative understanding can guide its effective use. The lipophilic nature of the molecule suggests a preference for non-polar and polar aprotic solvents. For applications demanding precise solubility data, the detailed experimental protocol provided in this guide offers a robust framework for its determination. Furthermore, strategies for chemical modification present a pathway to tailor the solubility of this versatile compound to meet the specific demands of diverse research and development endeavors.

References

-

SunaTech. (n.d.). This compound - CAS:553663-65-3. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). Carbazole-Fluorene Copolymers with Various Substituents at the Carbazole Nitrogen: Structure—Properties Relationship. PMC. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 9H-Carbazole, 9-ethyl-3,6-dimethyl-. Retrieved from [Link]

-

PubChem. (n.d.). 3,6-Dibromocarbazole. Retrieved from [Link]

-

ResearchGate. (n.d.). Solubility of Anthracene and Carbazole in DMF and DMF with 5, 10, and 15% Urea in Mole Fraction (×10 −3 ). Retrieved from [Link]

-

PubChem. (n.d.). 1-Bromo-9H-carbazole. Retrieved from [Link]

-

Wikipedia. (n.d.). Carbazole. Retrieved from [Link]

-

Chemsrc. (2025). 3,6-dibromo-1,8-dichloro-9H-carbazole | CAS#:64389-48-6. Retrieved from [Link]

Sources

- 1. 3,6-Dibromocarbazole | C12H7Br2N | CID 274874 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3,6-dibromo-1,8-dichloro-9H-carbazole | CAS#:64389-48-6 | Chemsrc [chemsrc.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. ossila.com [ossila.com]

- 5. This compound | C12H7Br2N | CID 12045830 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. guidechem.com [guidechem.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. researchgate.net [researchgate.net]

- 9. Carbazole-Fluorene Copolymers with Various Substituents at the Carbazole Nitrogen: Structure—Properties Relationship - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery of Novel 1,8-Dibromo-9H-Carbazole Derivatives

Abstract

The carbazole nucleus is a privileged scaffold in both materials science and medicinal chemistry, renowned for its unique electronic properties and biological activity.[1][2] While derivatization at the 3,6- and 2,7-positions is well-documented, the 1,8-disubstituted carbazole framework remains a more challenging and less explored frontier. This guide provides a comprehensive technical overview of strategies for the discovery of novel derivatives starting from the versatile building block, 1,8-dibromo-9H-carbazole. We will delve into the rationale behind synthetic choices, provide field-proven experimental protocols for palladium-catalyzed cross-coupling reactions, and discuss the characterization and potential applications of these unique molecular architectures, particularly in the realms of organic electronics and drug development.

The Strategic Importance of the 1,8-Carbazole Scaffold

The rigid, planar structure of the carbazole ring system, with its electron-rich nitrogen atom, imparts excellent thermal stability and charge-transport properties.[3] This has led to its widespread use in organic light-emitting diodes (OLEDs), photovoltaics, and as a pharmacophore in anticancer and antimicrobial agents.[4][5][6][7][8]

The point of substitution on the carbazole core profoundly influences its electronic and steric properties. Unlike the more linear conjugation pathway in 3,6- or 2,7-disubstituted isomers, functionalization at the 1,8-positions creates a sterically crowded "bay-like" region. This steric hindrance can induce significant twisting between the carbazole core and the appended substituents, disrupting π-conjugation to a controlled extent. This disruption is not a drawback; rather, it is a powerful design element. It can lead to higher triplet energies, which is beneficial for host materials in phosphorescent OLEDs, and can create unique three-dimensional binding pockets for biological targets.[9] This guide focuses on leveraging the this compound precursor[10][11] as a gateway to this promising, yet underexplored, chemical space.

Synthetic Pathways: Palladium-Catalyzed Functionalization

The carbon-bromine bonds at the 1 and 8 positions are ideal handles for modification via transition-metal-catalyzed cross-coupling reactions. This approach offers a modular and highly versatile platform for introducing a wide array of functional groups.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is the cornerstone of modern synthetic chemistry for constructing carbon-carbon bonds.[12][13] It involves the coupling of an organoboron species (typically a boronic acid or ester) with an organohalide.

Causality in Experimental Design: The success of a Suzuki coupling hinges on a synergistic interplay between the catalyst, base, and solvent.

-

Palladium Catalyst: A Pd(0) species is the active catalyst. While various precursors can be used, [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) is often a robust choice for aryl-aryl couplings due to the ligand's wide bite angle and electron-rich nature, which promotes the crucial reductive elimination step.[14]

-

Base: The base is not merely a proton scavenger. It plays a critical role in activating the boronic acid by forming a more nucleophilic "ate" complex, which facilitates the transmetalation step.[15] An aqueous solution of a carbonate base like K₂CO₃ or Cs₂CO₃ is standard; the choice often depends on the reactivity of the boronic acid and the tolerance of other functional groups.[14]

-

Solvent System: A mixture of an organic solvent (like 1,4-dioxane or dimethoxyethane (DME)) and water is common to dissolve both the organic and inorganic reagents.

-

Inert Atmosphere: To a flame-dried Schlenk flask, add this compound (1.0 eq.), phenylboronic acid (2.5 eq.), and potassium carbonate (K₂CO₃) (3.0 eq.).

-

Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.03 eq.).

-

Solvent Addition: Evacuate and backfill the flask with argon or nitrogen three times. Add a degassed 3:1 mixture of 1,4-dioxane and water.

-

Reaction: Heat the mixture to 80-90 °C and stir vigorously under the inert atmosphere for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired product.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a direct route to C-N bond formation where classical methods fail.[16][17]

Causality in Experimental Design: This reaction is highly sensitive to the ligand environment around the palladium center.

-

Palladium Precursor & Ligand: A combination of a palladium source like Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) and a specialized phosphine ligand is typically required. For sterically hindered substrates like 1,8-dibromocarbazole, bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are essential.[18] These ligands accelerate the rate-limiting reductive elimination step, preventing catalyst decomposition and enabling the coupling of challenging substrates.[19][20]

-

Base: A strong, non-nucleophilic base is required to deprotonate the amine coupling partner. Sodium tert-butoxide (NaOtBu) is a common and effective choice. Lithium bis(trimethylsilyl)amide (LHMDS) can be a superior alternative in certain cases.[18]

-

Solvent: Anhydrous, non-polar aprotic solvents like toluene or dioxane are used to prevent quenching of the strong base and to ensure good solubility of the reactants.

-

Inert Atmosphere: To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 eq.), diphenylamine (2.2 eq.), and sodium tert-butoxide (NaOtBu) (2.5 eq.).

-

Catalyst System: In a separate glovebox or under a positive flow of argon, add Pd₂(dba)₃ (0.02 eq.) and the appropriate phosphine ligand (e.g., XPhos, 0.08 eq.).

-

Solvent Addition: Add anhydrous, degassed toluene via syringe.

-

Reaction: Heat the mixture to 100-110 °C and stir vigorously for 18-36 hours. Monitor the reaction progress by TLC or LC-MS.

-

Workup: Cool the reaction to room temperature. Carefully quench with a saturated aqueous solution of ammonium chloride. Extract the product with dichloromethane or ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the residue by column chromatography.

Caption: Influence of substituents on electronic properties.

Prospective Applications

The tailored properties of these novel 1,8-disubstituted carbazoles open doors to several high-impact applications.

-

Organic Electronics: With their high quantum yields and tunable HOMO/LUMO levels, these derivatives are prime candidates for next-generation OLEDs. [21][22]The sterically hindered 1,8-substitution pattern can prevent aggregation-caused quenching in the solid state, leading to brighter and more stable devices. They can serve as deep-blue emitters, hosts for phosphorescent dopants, or as charge-transporting materials. [4][23]

-

Medicinal Chemistry: The carbazole scaffold is a well-established pharmacophore. [24]Derivatives have shown promise as anticancer agents by interfering with DNA or critical enzymes. [5][24]For instance, specific carbazole derivatives have been designed as G-quadruplex binding ligands to target oncogenes like c-myc. [9]The unique topology of the 1,8-disubstituted derivatives could offer novel binding modes and improved selectivity for biological targets, making them exciting candidates for screening in oncology, neurology, and infectious disease programs. [7][8]

Conclusion

The this compound scaffold is a remarkably versatile platform for the discovery of novel functional molecules. Through the strategic application of modern synthetic methods, particularly palladium-catalyzed Suzuki and Buchwald-Hartwig couplings, a diverse library of derivatives with precisely tuned steric and electronic properties can be accessed. The detailed characterization of their photophysical and electrochemical behavior provides a clear roadmap for their application in advanced materials and as potential therapeutic agents. This guide serves as a foundational resource for researchers aiming to explore the rich and rewarding chemistry of 1,8-disubstituted carbazoles.

References

-

Title: Synthesis and Properties of 1,8-Carbazole-Based Conjugated Copolymers Source: MDPI URL: [Link]

-

Title: Synthesis and Properties of 1,8-Carbazole-Based Conjugated Copolymers Source: ResearchGate URL: [Link]

-

Title: Disubstituted 1,8-dipyrazolcarbazole derivatives as a new type of c-myc G-quadruplex binding ligands Source: PubMed URL: [Link]

-

Title: Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors Source: ACS Publications URL: [Link]

-

Title: The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles Source: MDPI URL: [Link]

-

Title: Design, synthesis, molecular docking and biological evaluation of new carbazole derivatives as anticancer, and antioxidant agents Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Synthesis of new 9H-Carbazole derivatives Source: ResearchGate URL: [Link]

-

Title: this compound | C12H7Br2N Source: PubChem URL: [Link]

-

Title: Investigation on Synthetic and Computational Studies of Carbazole Dertivates Source: ResearchGate URL: [Link]

-

Title: Computational and infrared spectroscopic investigations of N-substituted carbazoles Source: Springer URL: [Link]

-

Title: Application of carbazole derivatives as a multifunctional material for organic light-emitting devices Source: ResearchGate URL: [Link]

-

Title: Synthesis and Some Electrochemical Properties of Carbazole Derivative Monomers for Optoelectronic Device Design Source: ResearchGate URL: [Link]

-

Title: Synthesis and Photophysical Properties of 3,6-Diphenyl-9-hexyl-9H-carbazole Derivatives Bearing Electron Withdrawing Groups Source: ResearchGate URL: [Link]

-

Title: Synthesis and Some Electrochemical Properties of Carbazole Derivative Monomers for Optoelectronic Device Design Source: DergiPark URL: [Link]

-

Title: Electronic spectroscopy of carbazole and N- and C-substituted carbazoles in homogeneous media and in solid matrix Source: ResearchGate URL: [Link]

-

Title: 5,8-Dimethyl-9H-carbazole Derivatives Blocking hTopo I Activity and Actin Dynamics Source: National Institutes of Health (NIH) URL: [Link]

-

Title: A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications Source: Royal Society of Chemistry URL: [Link]

-

Title: Computational molecular perspectives on novel carbazole derivative as an anti-cancer molecule against CDK1 of breast and colorectal cancers via gene expression studies, novel two-way docking strategies, molecular mechanics and dynamics Source: PubMed URL: [Link]

-

Title: Buchwald–Hartwig amination Source: Wikipedia URL: [Link]

-

Title: Application of carbazole derivatives as a multifunctional material for organic light-emitting devices Source: SPIE URL: [Link]

-

Title: Suzuki Coupling Source: Organic Chemistry Portal URL: [Link]

-

Title: Antimicrobial, Structural, Optical, and Redox Profiling of 7H-Benzo[c]carbazol-10-ol Derivatives: An Integrated Experimental and Computational Study Source: ACS Publications URL: [Link]

-

Title: Important Role of NH-Carbazole in Aryl Amination Reactions Catalyzed by 2-Aminobiphenyl Palladacycles Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Synthesis and optical properties of novel compounds containing carbazole and 1,8-naphthalimide groups Source: ResearchGate URL: [Link]

-

Title: Carbazole Derivatives as Potential Antimicrobial Agents Source: MDPI URL: [Link]

-

Title: Non-Doped Deep-Blue OLEDs Based on Carbazole-π-Imidazole Derivatives Source: National Institutes of Health (NIH) URL: [Link]

-

Title: (Tetrafluorovinylphenyl)carbazole as a Multifunctional Material for OLED Applications Source: MDPI URL: [Link]

-

Title: Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Source: YouTube URL: [Link]

-

Title: Palladium-Catalysed Amination of Hindered Aryl Halides with 9 H -Carbazole Source: ResearchGate URL: [Link]

-

Title: Design, synthesis and evaluation of carbazole derivatives as potential antimicrobial agents Source: Springer URL: [Link]

-

Title: Effect of para-aryl-substituted N-phenyl groups on the photophysical properties of highly fluorescent dibenzo[c,g]carbazole-based chromophores Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Suzuki-Miyaura Coupling Source: Chemistry LibreTexts URL: [Link]

-

Title: Suzuki Reaction - Palladium Catalyzed Cross Coupling Source: Common Organic Chemistry URL: [Link]

-

Title: Carbazole electrochemistry: a short review Source: ResearchGate URL: [Link]

Sources

- 1. Design, synthesis, molecular docking and biological evaluation of new carbazole derivatives as anticancer, and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. researchgate.net [researchgate.net]

- 5. 5,8-Dimethyl-9H-carbazole Derivatives Blocking hTopo I Activity and Actin Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. tandfonline.com [tandfonline.com]

- 9. Disubstituted 1,8-dipyrazolcarbazole derivatives as a new type of c-myc G-quadruplex binding ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. fluorochem.co.uk [fluorochem.co.uk]

- 11. This compound | C12H7Br2N | CID 12045830 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. m.youtube.com [m.youtube.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Suzuki Coupling [organic-chemistry.org]

- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 17. Important Role of NH-Carbazole in Aryl Amination Reactions Catalyzed by 2-Aminobiphenyl Palladacycles - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 21. Non-Doped Deep-Blue OLEDs Based on Carbazole-π-Imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Application of carbazole derivatives as a multifunctional material for organic light-emitting devices | Technology audit and production reserves [journals.uran.ua]

- 24. Computational molecular perspectives on novel carbazole derivative as an anti-cancer molecule against CDK1 of breast and colorectal cancers via gene expression studies, novel two-way docking strategies, molecular mechanics and dynamics [pubmed.ncbi.nlm.nih.gov]

Mastering the Steric Enigma: A Technical Guide to 1,8-Dibromo-9H-Carbazole Reactivity

This guide explores the specific reactivity profile of 1,8-dibromo-9H-carbazole , a scaffold defined by its extreme steric environment and electronic coupling to the nitrogen center. Unlike the ubiquitous 3,6-isomer (easily accessible via direct bromination), the 1,8-isomer represents a "privileged structure" in organic electronics, offering unique geometry for TADF (Thermally Activated Delayed Fluorescence) and host materials due to its ability to enforce orthogonality.

Executive Summary: The "Inner" Challenge

This compound (CAS: 553663-65-3) is not merely a regioisomer of the common 3,6-dibromocarbazole; it is a chemically distinct entity. The bromine atoms at positions 1 and 8 are located at the peri-like positions relative to the nitrogen bridge.

Key Technical Differentiators:

-

Steric Crowding: The C-Br bonds are spatially proximal to the N-H (or N-R) group. This creates a "steric wall" that inhibits oxidative addition by bulky palladium catalysts unless specific ligand geometries are employed.

-

Electronic Gating: The inductive electron-withdrawing effect of the nitrogen is strongest at C1/C8, making these positions electronically deactivated compared to C3/C6.

-

Regio-Stability: Unlike 3,6-positions which are prone to oxidative coupling, the 1,8-positions often require activation via lithiation or specialized cross-coupling conditions.

Structural Analysis & Reactivity Map

To understand the reactivity, one must visualize the steric zones. The 1,8-positions are "guarded" by the N-substituent.

Figure 1: Steric & Electronic Interaction Map

Caption: Figure 1. Reactivity map highlighting the steric interference between the N-9 position and the C-1/C-8 bromine handles.

Critical Pre-Requisite: N-Protection Strategy

Before attempting C-Br functionalization, the N-H proton must be managed. In 1,8-substituted systems, the N-H is acidic and can poison sensitive catalysts or lead to side reactions.

Recommendation: If your final target requires a free N-H, use a removable protecting group. If the target is N-alkylated, perform alkylation first.

| Strategy | Reagent | Conditions | Pros/Cons for 1,8-System |

| Alkylation (Permanent) | Alkyl Halide / NaH | DMF/THF, 0°C to RT | Preferred. Reduces steric clash if alkyl chain is linear. |

| Boc-Protection | Boc₂O / DMAP | DCM, RT | Risky. Bulky Boc group exacerbates steric hindrance at C1/C8. |

| Benzyl (Bn) | BnBr / KOH | DMSO or DMF | Balanced. Moderate bulk, removable via hydrogenation (if C-Br survives). |

| THP/SEM | DHP or SEM-Cl | Acid cat. / Base | Specialized. Good for lithiation protocols. |

Core Protocol A: Suzuki-Miyaura Cross-Coupling

Standard protocols (e.g., Pd(PPh₃)₄/Na₂CO₃) often fail with 1,8-dibromocarbazole due to the inability of the catalyst to undergo oxidative addition in the crowded pocket.

The Solution: Use Buchwald Ligands (Dialkylbiarylphosphines) that form monoligated Pd(0) species with high activity and specific "cone angles" to access the hindered C-Br bond.

Optimized Protocol

-

Substrate: 9-Alkyl-1,8-dibromocarbazole (1.0 equiv)

-

Boronic Acid: Arylboronic acid (2.5 - 3.0 equiv)

-

Catalyst: Pd₂(dba)₃ (2 mol%)[1]

-

Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) or XPhos (4-8 mol%)

-

Why: SPhos is specifically designed to facilitate coupling of hindered aryl chlorides/bromides.

-

-

Base: K₃PO₄ (3.0 equiv, anhydrous or 2M aq.)

-

Solvent: Toluene/Water (10:1) or 1,4-Dioxane.[2]

-

Temperature: 100–110°C (Sealed tube preferred).

Step-by-Step Workflow:

-

Degassing: Charge a reaction tube with substrate, boronic acid, base, and Pd source/ligand. Evacuate and backfill with Argon (3x). Oxygen is the enemy of active catalytic species.

-

Solvation: Add degassed solvent via syringe.

-

Activation: Heat to 110°C. Monitor via TLC/HPLC.

-

Note: Mono-coupling is difficult to stop; drive to full bis-coupling.

-

-

Workup: Cool, filter through Celite (removes Pd black), and purify via column chromatography.

Mechanistic Insight: The methoxy groups on SPhos provide hemilabile coordination to Palladium, stabilizing the oxidative addition intermediate [Ar-Pd(L)-Br] and preventing catalyst decomposition before the bulky transmetallation step occurs [1].

Core Protocol B: Buchwald-Hartwig Amination

Creating C-N bonds at the 1,8-position is essential for Hole Transport Materials (HTM). This is extremely challenging due to the proximity of the incoming amine to the carbazole nitrogen.

The "Steric Breaker" System:

-

Catalyst: Pd(OAc)₂ + P(t-Bu)₃ (Tri-tert-butylphosphine) or t-BuXPhos .

-

Base: NaOtBu (Sodium tert-butoxide). Strong base is required.

-

Solvent: Toluene or Xylene (Reflux).

Figure 2: Synthesis Workflow for HTM Derivatives

Caption: Figure 2. Convergent synthesis route for 1,8-diamino hole transport materials.

Advanced Protocol C: Lithiation & Borylation

Sometimes the C-Br bond is too hindered for direct Pd-catalysis. Converting the C-Br to a C-Li species allows for electrophilic quenching (e.g., with Borates to make the Boronic Ester).

Caution: Lithium-Halogen exchange at the 1,8-position is fast but the resulting lithio-species can attack the N-protecting group if not chosen carefully.

Protocol:

-

Substrate: 9-Alkyl-1,8-dibromocarbazole.

-

Reagent: t-BuLi (4.0 equiv) at -78°C in THF.

-

Note: n-BuLi may be insufficient or slow; t-BuLi ensures rapid exchange before side reactions occur.

-

-

Quench: Add Isopropoxyboronic acid pinacol ester (iPrOBpin) immediately.

-

Result: 1,8-Bis(pinacolatoboron)carbazole—a versatile intermediate for inverse Suzuki coupling.

Applications & Material Properties

Why navigate this difficult chemistry? The 1,8-substitution pattern offers properties unattainable by 3,6-isomers.

| Feature | 3,6-Isomer | 1,8-Isomer | Application Benefit |

| Conjugation | Linear, extended | Twisted, interrupted | High Triplet Energy (ET) for OLED hosts. |

| Sterics | Low | High | Prevents pi-stacking aggregation (reduced quenching). |

| Bandgap | Narrower | Wider | Suitable for Blue/UV emitters. |

Case Study: TADF Emitters

Research indicates that 1,8-carbazole donors in TADF (Thermally Activated Delayed Fluorescence) molecules induce a large dihedral angle between the donor and acceptor. This orthogonality minimizes the singlet-triplet energy gap (

References

-

Buchwald, S. L., et al. "Universal Catalysts for the Suzuki-Miyaura Coupling." Journal of the American Chemical Society, 2007.

-

Adachi, C., et al. "High-efficiency organic light-emitting diodes utilizing thermally activated delayed fluorescence." Nature, 2012.

-

ChemicalBook. "this compound Product Properties."

-

BenchChem. "Suzuki-Miyaura Coupling for the Synthesis of Novel 1,8-Diacetylnaphthalene Derivatives." (Analogous steric systems).

Disclaimer: This guide is for research purposes only. All protocols involve hazardous chemicals (organolithiums, palladium catalysts) and should be performed in a controlled laboratory environment with appropriate PPE.

Sources

Methodological & Application

Suzuki coupling reactions of 1,8-dibromo-9H-carbazole with arylboronic acids

[2]

Introduction & Strategic Analysis

1,8-Disubstituted carbazoles are critical scaffolds in the development of host materials for phosphorescent organic light-emitting diodes (PhOLEDs) and thermally activated delayed fluorescence (TADF) emitters.[1] Unlike the more reactive and accessible 3,6-positions, the 1,8-positions (peri-positions) are sterically crowded and electronically distinct.

The "Peri" Challenge

-

Steric Clash: Substituents at the 1 and 8 positions face significant repulsion from the carbazole nitrogen and each other.[1] This hinders the oxidative addition of the palladium catalyst and the reductive elimination of the product.[1]

-

N-H Interference: The free amine (N-H) in 9H-carbazole is weakly acidic (

in DMSO).[1] Under the basic conditions of Suzuki coupling, it can deprotonate, forming an insoluble carbazolide anion that may poison the catalyst or alter the reaction pathway.[1]

Strategic Recommendation: For maximum yield and reproducibility, N-functionalization (alkylation or arylation) prior to Suzuki coupling is strongly recommended. This solubilizes the substrate and prevents catalyst interference.[1] However, direct coupling of the free 9H-carbazole is possible under specific, optimized conditions described in Protocol B .

Mechanistic Pathway & Ligand Selection

The reaction follows the standard Suzuki-Miyaura catalytic cycle, but ligand selection is dictated by the steric demand of the 1,8-positions.

Ligand Selection Matrix

| Ligand Class | Example | Suitability for 1,8-Carbazole | Mechanism Note |

| Triphenylphosphine | Poor | Lacks the electron density to facilitate oxidative addition into the hindered C-Br bond; prone to dehalogenation. | |

| Bidentate Ferrocenyl | Excellent | Large bite angle and stability prevent catalyst decomposition; effective for sterically crowded couplings.[1] | |

| Dialkylbiaryl (Buchwald) | S-Phos / X-Phos | Superior | Bulky, electron-rich ligands accelerate oxidative addition and facilitate reductive elimination in hindered systems. |

Visualizing the Reaction Logic

Caption: Decision tree and mechanistic flow for the Suzuki coupling of hindered carbazoles.

Experimental Protocols

Protocol A: Coupling of N-Alkylated 1,8-Dibromocarbazole (Robust)

Target: Synthesis of 9-Ethyl-1,8-bis(4-methoxyphenyl)-9H-carbazole

Prerequisite: Ensure this compound is N-alkylated (e.g., using EtI/NaH in DMF) prior to this step.

Materials:

-

Substrate: 9-Ethyl-1,8-dibromo-9H-carbazole (1.0 equiv)

-

Coupling Partner: 4-Methoxyphenylboronic acid (2.5 - 3.0 equiv)[1]

-

Catalyst:

(5 mol%) OR -

Base:

(4.0 equiv) or -

Solvent: 1,4-Dioxane / Water (4:1 ratio)[1]

-

Atmosphere: Argon or Nitrogen (Strictly degassed)[1]

Step-by-Step Procedure:

-

Setup: In a glovebox or under a steady stream of argon, charge a heavy-walled pressure vial with the carbazole substrate (1.0 mmol), boronic acid (2.5 mmol), and base (4.0 mmol).[1]

-

Catalyst Addition: Add the Palladium catalyst. If using S-Phos, premix

and S-Phos in a small amount of dioxane for 5 minutes before adding.[1] -

Solvent & Degassing: Add degassed 1,4-Dioxane (10 mL) and degassed water (2.5 mL). Seal the vial with a septum and sparge with argon for 15 minutes. Replace septum with a crimp cap or Teflon screw cap.[1]

-

Reaction: Heat the reaction mixture to 100–110 °C for 24–48 hours. The high temperature is crucial to overcome the activation energy barrier at the hindered 1,8-positions.

-

Monitoring: Monitor via TLC or LC-MS. Look for the disappearance of the mono-coupled intermediate.

-

Workup: Cool to room temperature. Dilute with DCM, wash with water and brine.[1] Dry over

.[1] -

Purification: Purify via silica gel column chromatography (Hexanes/EtOAc gradient).

Protocol B: Direct Coupling of this compound (Free NH)

Target: Synthesis of 1,8-Diaryl-9H-carbazole without prior protection.

Challenges:

-

Requires excess base to handle the acidic proton.[1]

-

Solubility of the intermediate "carbazolide" can be poor.[1]

Materials:

-

Substrate: this compound (1.0 equiv)

-

Coupling Partner: Arylboronic acid (3.0 equiv)[1]

-

Catalyst:

(5-10 mol%) - Crucial for stability.[1] -

Base:

(5.0 equiv) - Excess required.[1] -

Solvent: DME (Dimethoxyethane) / Water / Ethanol (4:1:1)[1]

-

Temperature: 90 °C (Reflux)

Step-by-Step Procedure:

-

Dissolution: Dissolve this compound in DME. Note that it may not fully dissolve until heated.[1]

-

Reagent Addition: Add the boronic acid, Pd catalyst, and aqueous

. -

Degassing: Vigorous degassing is essential.[1] Oxygen sensitivity is higher in this protocol due to the electron-rich nature of the deprotonated carbazole.

-

Reaction: Heat to reflux (approx 90 °C) for 48 hours.

-

Workup (Acidic Wash): Upon completion, carefully neutralize the mixture with 1M HCl during the workup to reprotonate the nitrogen (ensure pH is neutral/slightly acidic) before extraction with Ethyl Acetate.[1]

-

Purification: Recrystallization from Toluene/Ethanol is often preferred over chromatography for these highly crystalline products.[1]

Optimization & Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Mono-coupled Product Only | Incomplete conversion due to sterics or catalyst death. | 1. Switch ligand to S-Phos or X-Phos .2. Increase temp to 120°C (use Toluene/Water).3. Add fresh catalyst after 24h. |

| Dehalogenation (H instead of Aryl) | 1. Use anhydrous conditions (Dioxane/Cs2CO3).2. Avoid Ethanol/Isopropanol in solvent mix.3.[1] Increase Boronic Acid equivalents.[1] | |

| Black Precipitate (Pd Black) | Catalyst decomposition. | 1.[1] Ensure rigorous degassing.2. Use Pd(dppf)Cl2 (more thermally stable).3.[1] Add a stabilizer like TBAB (Tetra-n-butylammonium bromide).[1] |

| No Reaction (Free NH) | Catalyst poisoning by amine.[1] | Switch to Protocol A (Protect Nitrogen with Methyl, Ethyl, or Boc group).[1] |

References

-

General Suzuki Coupling Mechanism & Conditions

-

Coupling of Hindered Substrates (S-Phos/X-Phos)

-

Carbazole Synthesis & Functionalization

-

Pd(dppf)

Application Notes & Protocols for the Regioselective Functionalization of 1- and 8-Positions of 9H-Carbazole

Abstract

The 9H-carbazole scaffold is a privileged heterocyclic motif integral to advancements in medicinal chemistry and materials science.[1][2][3][4][5] Its unique electronic properties and rigid, planar structure make it a highly sought-after building block for novel therapeutics and organic electronic materials, such as those used in organic light-emitting diodes (OLEDs).[6][7][8] This guide provides a comprehensive overview and detailed protocols for the selective functionalization of the C1 and C8 positions of the 9H-carbazole core, a critical challenge in the synthesis of advanced carbazole derivatives. We will delve into strategic approaches, including directed ortho-metalation and transition-metal-catalyzed C-H activation, offering field-proven insights into reaction mechanisms and experimental design.

Introduction: The Significance of C1 and C8 Functionalization

The carbazole nucleus possesses several reactive sites, with the N9, C3, and C6 positions being the most electronically activated and, therefore, the most straightforward to functionalize. However, derivatization at the sterically hindered C1 and C8 positions offers unique advantages:

-

Modulation of Electronic Properties: Substitution at the C1 and C8 positions can significantly alter the electronic landscape of the carbazole core, influencing its photophysical properties and charge-transport characteristics. This is particularly crucial for the design of host materials in OLEDs.[6][7]

-

Three-Dimensional Scaffolding: Functionalization at these positions allows for the creation of non-coplanar structures, which can be exploited to fine-tune solubility, prevent aggregation-induced quenching in emissive materials, and create specific binding motifs in biologically active molecules.

-

Bioisosteric Replacements: In drug design, the 1,8-disubstituted carbazole scaffold can serve as a rigid bioisostere for other bicyclic systems, enabling the exploration of new chemical space and the optimization of pharmacokinetic and pharmacodynamic properties.[3][9]

Achieving regioselective functionalization at the C1 and C8 positions is non-trivial due to the lower intrinsic reactivity of these sites compared to the C3/C6 and N9 positions. Therefore, specialized synthetic strategies are required.

Strategic Approaches to C1 and C8 Regioselectivity

Two primary strategies have emerged as powerful tools for the selective functionalization of the 1 and 8 positions of carbazole: Directed ortho-Metalation (DoM) and Transition-Metal-Catalyzed C-H Activation.

Directed ortho-Metalation (DoM)

Directed ortho-metalation is a powerful technique that utilizes a directing metalation group (DMG) to guide the deprotonation of an adjacent C-H bond by a strong base, typically an organolithium reagent.[10] The resulting aryllithium intermediate can then be trapped with a wide range of electrophiles.

For carbazole functionalization, the nitrogen atom of the pyrrole ring can act as a Lewis basic site to coordinate with the lithium reagent. However, to achieve selective deprotonation at the C1 and C8 positions, the nitrogen is often protected with a suitable directing group.[10]

Conceptual Workflow for Directed ortho-Metalation of Carbazole

Caption: Palladium-catalyzed C-H activation cycle for C1 functionalization.

Expert Insights on C-H Activation:

-

Catalyst Selection: Palladium catalysts are widely used due to their broad functional group tolerance and high reactivity. Rhodium and ruthenium catalysts have also been successfully employed for specific transformations. * Directing Group as a Linchpin: Pyridyl, pyrimidyl, and other nitrogen-containing heterocycles are excellent directing groups for C-H activation as they form stable, five- or six-membered cyclometalated intermediates with the catalyst. * Oxidant and Additives: Many C-H activation reactions require an oxidant to regenerate the active catalytic species. Silver salts (e.g., AgOAc, Ag2CO3) or copper salts are common choices. Additives like pivalic acid can act as proton shuttles to facilitate the C-H cleavage step.

Detailed Experimental Protocols

The following protocols are presented as self-validating systems, incorporating best practices for achieving high yields and purity.

Protocol 1: Synthesis of 1,8-Dibromo-9H-carbazole via Directed ortho-Metalation

This protocol details the synthesis of a key intermediate for further functionalization via cross-coupling reactions.

Materials and Equipment:

-

9H-Carbazole

-

Pivaloyl chloride

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous Tetrahydrofuran (THF)

-

sec-Butyllithium (s-BuLi) in cyclohexane

-

N,N,N',N'-Tetramethylethylenediamine (TMEDA)

-

1,2-Dibromoethane

-

Standard glassware for anhydrous reactions (Schlenk line, nitrogen atmosphere)

Step-by-Step Methodology:

-

N-Protection:

-

To a solution of 9H-carbazole (1.0 eq) in anhydrous THF, add sodium hydride (1.2 eq) portion-wise at 0 °C.

-

Stir the mixture for 30 minutes at room temperature.

-

Cool the reaction to 0 °C and add pivaloyl chloride (1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 4 hours.

-

Quench the reaction with saturated aqueous NH4Cl and extract with ethyl acetate.

-

Dry the organic layer over MgSO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (silica gel, hexanes/ethyl acetate) to afford N-pivaloylcarbazole.

-

-

Dibromination:

-

To a solution of N-pivaloylcarbazole (1.0 eq) and TMEDA (2.5 eq) in anhydrous THF at -78 °C, add s-BuLi (2.5 eq) dropwise.

-

Stir the mixture at -78 °C for 1 hour, then allow it to warm to 0 °C and stir for an additional 2 hours.

-

Cool the reaction back to -78 °C and add a solution of 1,2-dibromoethane (3.0 eq) in anhydrous THF dropwise.

-

Stir at -78 °C for 30 minutes, then allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over MgSO4, and concentrate.

-

Purify by column chromatography to yield 1,8-dibromo-N-pivaloylcarbazole.

-

-

Deprotection:

-

Dissolve the 1,8-dibromo-N-pivaloylcarbazole in a mixture of methanol and aqueous NaOH (2M).

-

Reflux the mixture for 6 hours.

-

Cool to room temperature, neutralize with HCl (1M), and extract with ethyl acetate.

-

Dry the organic layer, concentrate, and recrystallize from ethanol to obtain this compound. [11]

-

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of this compound

This protocol exemplifies the utility of the 1,8-dibromo intermediate for introducing aryl or heteroaryl substituents. [12][13][14][15] Materials and Equipment:

-

This compound

-

Arylboronic acid (2.5 eq)

-

Pd(PPh3)4 (0.05 eq)

-

K2CO3 (4.0 eq)

-

Toluene/Ethanol/Water solvent mixture (e.g., 4:1:1)

-

Standard reflux apparatus with nitrogen inlet

Step-by-Step Methodology:

-

To a round-bottom flask, add this compound (1.0 eq), the desired arylboronic acid (2.5 eq), and K2CO3 (4.0 eq).

-

Evacuate and backfill the flask with nitrogen three times.

-

Add the degassed toluene/ethanol/water solvent mixture.

-

Add Pd(PPh3)4 (0.05 eq) to the mixture.

-

Heat the reaction to reflux (typically 90-100 °C) and monitor by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash with water and brine, then dry the organic layer over Na2SO4.

-

Concentrate the solution and purify the crude product by column chromatography or recrystallization to afford the 1,8-diaryl-9H-carbazole.

Data Summary Table:

| Entry | Electrophile | Product | Typical Yield (%) |

| 1 | 1,2-Dibromoethane | This compound | 75-85 |

| 2 | Phenylboronic acid | 1,8-Diphenyl-9H-carbazole | 80-90 |

| 3 | 4-Methoxyphenylboronic acid | 1,8-Bis(4-methoxyphenyl)-9H-carbazole | 78-88 |

| 4 | Pyridine-3-boronic acid | 1,8-Di(pyridin-3-yl)-9H-carbazole | 65-75 |

Applications in Drug Development and Materials Science

The ability to selectively functionalize the C1 and C8 positions of carbazole has unlocked new avenues in both drug discovery and materials science.

-

Oncology: 1,8-Disubstituted carbazole derivatives have been investigated as ligands for the c-myc G-quadruplex, a potential anticancer target. [9]The specific substitution pattern is crucial for achieving high binding affinity and selectivity. Other carbazole derivatives have shown promise as potent inhibitors of various cancer cell lines. [3][16]* OLEDs: In the field of organic electronics, 1,8-functionalized carbazoles are used as host materials for phosphorescent emitters in OLEDs. [6][7]The steric bulk of substituents at these positions can prevent π-π stacking, leading to improved solubility and film-forming properties, and can be used to tune the triplet energy of the host material for efficient energy transfer to the guest emitter. [7][17][18]

Conclusion

The regioselective functionalization of the 1 and 8 positions of 9H-carbazole is a challenging yet rewarding endeavor. The strategic application of directed ortho-metalation and transition-metal-catalyzed C-H activation provides chemists with powerful tools to access a wide array of novel carbazole derivatives. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers in their efforts to synthesize the next generation of advanced materials and therapeutic agents based on this versatile scaffold.

References

Sources

- 1. Palladium-catalyzed regioselective C1-selective nitration of carbazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Coumarin–carbazole based functionalized pyrazolines: synthesis, characterization, anticancer investigation and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Carbazole oligomers revisited: new additions at the carbazole 1- and 8-positions - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. Pyridinyl-Carbazole Fragments Containing Host Materials for Efficient Green and Blue Phosphorescent OLEDs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Disubstituted 1,8-dipyrazolcarbazole derivatives as a new type of c-myc G-quadruplex binding ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 11. sciforum.net [sciforum.net]

- 12. Suzuki Coupling [organic-chemistry.org]

- 13. m.youtube.com [m.youtube.com]

- 14. Yoneda Labs [yonedalabs.com]

- 15. m.youtube.com [m.youtube.com]

- 16. pubs.rsc.org [pubs.rsc.org]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

Application Note: Optimized Palladium-Catalyzed Cross-Coupling of 1,8-Dibromo-9H-Carbazole

Executive Summary & Strategic Analysis

The functionalization of 1,8-dibromo-9H-carbazole represents a distinct challenge in organic electronics synthesis compared to its 2,7- or 3,6-isomers. The 1 and 8 positions are located in the carbazole "bay region," creating a highly congested steric environment.

Why this matters:

-

OLED Efficacy: 1,8-substituted carbazoles possess a twisted molecular geometry that disrupts

-conjugation. This raises the Triplet Energy ( -

Synthetic Bottleneck: Standard catalytic systems (e.g.,

) typically fail or result in mono-coupling due to the inability of the catalyst to undergo oxidative addition or transmetalation at the crowded 1,8-sites.

This guide details high-efficiency protocols using dialkylbiaryl phosphine ligands (Buchwald Ligands) to overcome these steric barriers, ensuring high yields of double-coupled products.

Mechanistic Challenges & Ligand Selection

The primary failure mode in coupling 1,8-dibromocarbazole is steric inhibition of the Oxidative Addition (OA) step. The bulky carbazole backbone shields the C-Br bonds. Furthermore, if the nitrogen is unprotected (

The Solution: Bulky, Electron-Rich Ligands

To force the reaction, we utilize ligands that are both electron-rich (to facilitate OA into the hindered C-Br bond) and bulky (to promote Reductive Elimination).

-

SPhos: Excellent for Suzuki-Miyaura coupling of hindered aryl chlorides/bromides.

-

XPhos / tBuXPhos: Superior for Buchwald-Hartwig amination due to enhanced stability and promotion of C-N bond formation in crowded systems.

Visualization: Steric Congestion in the Catalytic Cycle

Figure 1: The catalytic cycle highlights the Oxidative Addition step as the primary kinetic barrier due to the steric bulk of the 1,8-carbazole bay region.

Pre-requisite: N-Functionalization

Critical Warning: Do not attempt high-temperature cross-coupling on This compound (free NH) unless specifically required. The free amine can coordinate to Pd(II) intermediates, forming "palladium blacks" and arresting the cycle.

Recommended Precursor: 9-Phenyl-1,8-dibromocarbazole or 9-Alkyl-1,8-dibromocarbazole.

-

Synthesis: Standard Ullmann coupling (CuI/DACH) or

alkylation (NaH/Alkyl Halide) of the 1,8-dibromo starting material prior to Pd-coupling.

Protocol A: Suzuki-Miyaura Cross-Coupling

Application: Synthesis of 1,8-Diarylcarbazoles (OLED Host Materials).

Materials

-

Substrate: 9-Phenyl-1,8-dibromocarbazole (1.0 equiv)

-

Nucleophile: Arylboronic acid (3.0 equiv)

-

Catalyst: Palladium(II) acetate (

) (5 mol%) -

Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (10 mol%)

-

Base: Potassium Phosphate Tribasic (

) (6.0 equiv) -

Solvent: Toluene / Water (10:1 ratio)

Step-by-Step Methodology

-

Preparation: In a glovebox or under active

flow, charge a dried Schlenk tube with the substrate, arylboronic acid, -

Solvation: Add anhydrous Toluene and degassed Water. The biphasic system is crucial for solubilizing the inorganic base while protecting the catalyst.

-

Degassing: Perform three freeze-pump-thaw cycles. Oxygen is a poison to electron-rich phosphines like SPhos.

-

Reaction: Seal the vessel and heat to 110°C (oil bath temperature) with vigorous stirring (>800 rpm).

-

Note: High stir rates are essential for biphasic transfer.

-

-

Monitoring: Monitor via TLC or HPLC after 12 hours. If mono-coupled product persists, add an additional 2 mol% Pd/Ligand and heat for another 12 hours.

-

Workup: Cool to RT. Dilute with Ethyl Acetate, wash with brine, dry over

, and concentrate. -

Purification: Flash column chromatography (Hexane/DCM gradient).

Expected Yield: 85-95% (Double coupled product).

Protocol B: Buchwald-Hartwig Amination

Application: Synthesis of Hole Transport Materials (HTM).

Materials

-